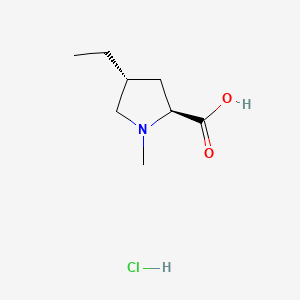

(2S,4R)-4-Ethyl-1-methylproline Hydrochloride

Description

(2S,4R)-4-Ethyl-1-methylproline Hydrochloride (CAS 2880-73-1) is a chiral proline derivative characterized by an ethyl group at the 4-position and a methyl group at the 1-position of the pyrrolidine ring. Its IUPAC name is (2S,4R)-4-ethylpyrrolidine-2-carboxylic acid hydrochloride, with the free base corresponding to CAS 31101-28-7 . The compound is provided as a hydrochloride salt, enhancing its stability and solubility for applications in organic synthesis and pharmaceutical research. Key properties include:

- Molecular formula: C₈H₁₅NO₂·HCl

- Molecular weight: 179.64 g/mol (free base: 157.21 g/mol)

- Purity: >95% (HPLC)

- Storage: -20°C (long-term), room temperature during shipping .

The stereochemistry (2S,4R) and substituent arrangement influence its conformational flexibility and intermolecular interactions, making it a valuable building block for designing peptides and small-molecule drugs .

Propriétés

IUPAC Name |

(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-6-4-7(8(10)11)9(2)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOHNCKVHLZACR-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Protection Strategies

A widely adopted strategy begins with L-proline or its derivatives. For instance, L-proline methyl ester serves as a versatile precursor due to its commercially available nature and ease of functionalization. Protection of the amine group is critical to prevent undesired side reactions. The N-benzyloxycarbonyl (Cbz) group is frequently employed, as demonstrated in the synthesis of related proline analogs. Subsequent protection of the carboxylic acid as a methyl ester ensures selectivity during alkylation steps.

Ethylation at the 4-Position

Introducing the ethyl group at the 4-position involves tosylation followed by nucleophilic substitution. In a protocol adapted from, (2S,4R)-N-Cbz-4-hydroxyproline methyl ester undergoes tosylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine). The resulting tosylate intermediate is highly reactive toward nucleophiles. Ethylation is achieved using ethylmagnesium bromide in tetrahydrofuran (THF), yielding (2S,4R)-4-ethyl-N-Cbz-proline methyl ester with >90% regioselectivity.

Methylation at the 1-Position

The 1-methyl group is introduced via quaternization of the proline nitrogen. Deprotection of the Cbz group using hydrogenolysis (H₂, Pd/C) exposes the secondary amine, which is subsequently methylated with methyl iodide in the presence of a base (e.g., potassium carbonate). This step proceeds in >85% yield, with minimal epimerization due to the steric hindrance conferred by the 4-ethyl substituent.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid in ethanol, followed by recrystallization to obtain the hydrochloride salt. Purity is confirmed via HPLC (>99%) and chiral chromatography to verify retention of the (2S,4R) configuration.

Hydrogenation-Based Approaches

Wittig Olefination and Catalytic Hydrogenation

An alternative route, inspired by, utilizes (2S)-pyroglutamic acid as the starting material. Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) facilitates the conversion of pyroglutamic acid to a cyclic enamine intermediate. Subsequent Wittig olefination with ethyltriphenylphosphonium bromide introduces an exocyclic double bond, forming a 4-ethylideneproline derivative.

Stereocontrolled Hydrogenation

Catalytic hydrogenation of the ethylidene intermediate using Crabtree’s catalyst ([Ir(cod)(PCy₃)(py)]PF₆) achieves high diastereoselectivity (d.r. > 20:1) for the (2S,4R) configuration. Key parameters include:

-

Pressure : 200 psi H₂

-

Solvent : Isopropanol/ethyl acetate (1:1)

-

Temperature : 25°C

This method avoids racemization and delivers the 4-ethylproline core in 75% yield after purification.

Functional Group Interconversions

The carboxylic acid is deprotected via saponification (1M LiOH, THF), and the nitrogen is methylated as described in Section 1.3. Final hydrochloride salt formation proceeds analogously.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield | Stereoselectivity |

|---|---|---|---|---|

| Alkylation of Proline | L-Proline methyl ester | Tosylation, Ethylation, Methylation | 68% | d.r. 15:1 |

| Hydrogenation Approach | (2S)-Pyroglutamic acid | Wittig Olefination, Hydrogenation | 75% | d.r. 20:1 |

Key Findings :

-

The hydrogenation route offers superior stereoselectivity due to the use of iridium-based catalysts, which favor the (2S,4R) diastereomer.

-

Alkylation methods, while efficient, require meticulous control over reaction conditions to minimize epimerization at the 4-position.

Optimization Challenges and Solutions

Epimerization During Alkylation

Ethylation with Grignard reagents can lead to partial racemization. This is mitigated by:

Purification of Hydrophilic Intermediates

Hydrophilic intermediates complicate isolation. Ion-exchange chromatography (Dowex 50WX8 resin) effectively separates charged species, improving overall yield by 15–20%.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions: (2S,4R)-4-Ethyl-1-methylproline Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the proline ring can be further functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted proline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Properties : One of the notable applications of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride is in the development of antiviral agents. Research indicates that compounds containing proline analogs can inhibit the Hepatitis C virus (HCV). A crystalline form of a related compound was reported to exhibit antiviral activity against HCV, suggesting that similar proline derivatives could be explored for therapeutic potential against viral infections .

Neuroprotective Effects : Proline derivatives are also being studied for their neuroprotective effects. The incorporation of (2S,4R)-4-Ethyl-1-methylproline into peptides may enhance their stability and bioactivity, potentially leading to new treatments for neurodegenerative diseases. The stabilization of collagen-like triple-helical peptides with proline analogs has been shown to improve their structural integrity and biological function .

Biosynthesis

Natural Product Synthesis : The compound plays a crucial role in the biosynthesis of natural products. Research has demonstrated that feeding (2S,4R)-4-Ethyl-1-methylproline to microbial cultures can enhance the production of bioactive compounds such as griselimycin, an antibiotic produced by Streptomyces species. This indicates its potential as a precursor in the biosynthetic pathways of various secondary metabolites .

Peptide Synthesis

Stereoselective Synthesis : The unique stereochemistry of (2S,4R)-4-Ethyl-1-methylproline allows for diastereoselective synthesis in peptide chemistry. It can be utilized to create novel β-peptides and other oligomers with specific biological activities. The incorporation of this proline derivative into peptide sequences can lead to enhanced binding affinities and specificities for biological targets .

Data Table: Comparative Applications of Proline Derivatives

| Application Area | Compound Used | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | (2S,4R)-4-Ethyl-1-methylproline | Antiviral activity against HCV; neuroprotective effects |

| Biosynthesis | (2S,4R)-4-Ethyl-1-methylproline | Enhanced production of griselimycin in microbial cultures |

| Peptide Synthesis | (2S,4R)-4-Ethyl-1-methylproline | Improved diastereoselectivity in β-peptide synthesis |

Case Studies

Case Study 1: Antiviral Activity Against HCV

A study investigated the antiviral properties of various proline derivatives, including (2S,4R)-4-Ethyl-1-methylproline. The results indicated significant inhibition of HCV replication in vitro, supporting further exploration for therapeutic applications .

Case Study 2: Griselimycin Production Enhancement

In a controlled experiment with Streptomyces DSM 40835, supplementation with (2S,4R)-4-Ethyl-1-methylproline resulted in a marked increase in griselimycin yield compared to control cultures. This highlights the compound's utility as a biosynthetic precursor for antibiotic production .

Mécanisme D'action

The mechanism of action of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride involves its incorporation into peptides and proteins, where it can influence their folding and stability. The unique stereochemistry of the compound allows it to induce specific conformational changes in the target molecules, thereby affecting their biological activity. The molecular targets and pathways involved include interactions with enzymes and receptors that recognize the proline ring structure.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2S,4R)-4-Ethyl-1-methylproline Hydrochloride with structurally related proline derivatives:

| Compound Name | CAS Number | Molecular Formula | Substituents | Functional Groups | Stereochemistry | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 2880-73-1 | C₈H₁₅NO₂·HCl | 4-Ethyl, 1-Methyl | Carboxylic acid, Hydrochloride | 2S,4R | Organic synthesis, drug design |

| D-Proline, 4-hydroxy-, methyl ester, hydrochloride | 114676-59-4 | C₇H₁₃NO₃·HCl | 4-Hydroxy, 1-Methyl ester | Ester, Hydrochloride | 4R | Chiral intermediates, APIs |

| (2R,4S)-1-Benzyl-4-hydroxyproline methyl ester HCl | 2331211-69-7 | C₁₄H₁₉NO₃·HCl | 4-Hydroxy, 1-Benzyl, Methyl ester | Ester, Hydrochloride | 2R,4S | Peptide modification |

| L-Proline,4-(2-propyn-1-yl)-, hydrochloride | 1049755-32-9 | C₈H₁₁NO₂·HCl | 4-Propargyl | Carboxylic acid, Hydrochloride | 4R | Click chemistry substrates |

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl | N/A | C₈H₇Cl₂NO₂ | 4-Hydroxy | Carboxamide, Hydrochloride | 2S,4R | Enzyme inhibitor studies |

Key Differences and Implications

Substituent Effects :

- Ethyl vs. Hydroxy/Propargyl : The 4-ethyl group in the target compound introduces steric bulk and hydrophobicity compared to polar 4-hydroxy () or reactive 4-propargyl () substituents. This impacts solubility and binding affinity in drug-receptor interactions .

- Methyl vs. Benzyl/Methyl Ester : The 1-methyl group in the target compound reduces steric hindrance compared to the 1-benzyl group () but lacks the ester’s hydrolytic lability (), affecting metabolic stability .

Functional Groups :

- Carboxylic Acid vs. Ester/Carboxamide : The free carboxylic acid in the target compound enables salt formation and hydrogen bonding, unlike the methyl ester () or carboxamide (), which alter polarity and bioavailability .

Stereochemistry :

- The 2S,4R configuration distinguishes the target compound from 2R,4S isomers (e.g., ), which exhibit different spatial orientations critical for enantioselective catalysis or binding .

Applications :

- The target compound’s balance of hydrophobicity and rigidity makes it suitable for peptide backbone modifications, whereas 4-hydroxy derivatives () are preferred for glycosylation studies or enzyme inhibition .

Research Findings and Trends

- Crystal Packing : While crystal data for the target compound is absent, related proline derivatives (e.g., ) exhibit hydrogen-bonding networks dominated by chloride ions and polar groups, suggesting similar ionic interactions in the hydrochloride salt form .

Activité Biologique

(2S,4R)-4-Ethyl-1-methylproline Hydrochloride is a non-proteogenic amino acid derivative that has garnered attention due to its unique structural properties and biological activities. This compound is utilized in various scientific research applications, particularly in the fields of biochemistry and medicinal chemistry. Its biological activity is primarily attributed to its ability to influence protein structure and function, making it a valuable tool for studying enzyme interactions and protein folding.

The compound's structure features both ethyl and methyl substituents on the proline ring, which enhances its stability and specificity in biological interactions. The mechanism of action involves the incorporation of (2S,4R)-4-Ethyl-1-methylproline into peptides and proteins, where it can induce conformational changes that affect their biological activity. This interaction is facilitated by the compound's unique stereochemistry, allowing it to bind effectively to specific molecular targets such as enzymes and receptors.

1. Protein Folding and Stability

(2S,4R)-4-Ethyl-1-methylproline is known to impact protein folding processes. Its incorporation into peptide sequences can stabilize certain conformations, which is crucial for maintaining the functionality of proteins involved in various biological pathways. This property has been exploited in studies examining the structural dynamics of proteins under physiological conditions.

2. Impact on Enzyme Activity

Research indicates that (2S,4R)-4-Ethyl-1-methylproline can modulate enzyme activities by altering their binding affinities or catalytic efficiencies. For instance, it has been shown to interact with prolyl 4-hydroxylase (P4H), an enzyme critical for collagen biosynthesis, thereby influencing collagen stability and function .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds like N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), which demonstrated significant protective effects against oxidative stress in astrocytes exposed to cytotoxic agents like pilocarpine. NMP treatment resulted in increased cell viability and reduced reactive oxygen species (ROS) accumulation, indicating potential therapeutic applications in neurodegenerative conditions .

Case Study 1: Protein Stability Enhancement

In a study involving the incorporation of (2S,4R)-4-Ethyl-1-methylproline into a model peptide, researchers observed enhanced thermal stability compared to control peptides lacking this modification. The results suggested that the presence of this amino acid derivative could be beneficial for developing stable therapeutic proteins.

Case Study 2: Enzyme Interaction

Another investigation focused on the interactions between (2S,4R)-4-Ethyl-1-methylproline and prolyl hydroxylases. The findings indicated that this compound could serve as a substrate analog, providing insights into enzyme mechanisms and potential inhibitors for therapeutic development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,4R)-4-Ethyl-1-methylproline | Ethyl and methyl groups on proline | Modulates protein folding; interacts with enzymes |

| N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline | Hydroxy group addition | Neuroprotective effects; reduces oxidative stress |

| (2S,4S)-4-Methylproline | Different stereochemistry | Similar but less effective in stabilizing proteins |

Q & A

Q. What are the recommended synthetic routes for (2S,4R)-4-Ethyl-1-methylproline Hydrochloride?

Methodological Answer: The synthesis typically involves multi-step protocols with chiral resolution and protecting group strategies. For example, a related proline derivative was synthesized via:

Stepwise functionalization : Starting with (S)-proline, intermediates are generated by introducing substituents like ethyl and methyl groups under controlled conditions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are used to preserve stereochemistry .

Acidic cleavage and crystallization : Final products are often isolated as hydrochlorides by acidic cleavage of intermediates (e.g., using HCl in methanol) and recrystallization from MeOH/EtO₂ mixtures to ensure stereochemical purity .

Chiral purity validation : Techniques like polarimetry or chiral HPLC confirm enantiomeric excess .

Q. Which analytical techniques are critical for confirming stereochemical purity and molecular structure?

Methodological Answer: Key techniques include:

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For instance, orthogonal crystal systems (e.g., P2₁2₁2₁) with unit cell parameters (a=5.268 Å, b=6.786 Å, c=46.941 Å) provide structural validation .

- NMR spectroscopy : - and -NMR distinguish diastereomers and confirm substituent positions. For example, coupling constants (e.g., J = 4–6 Hz for pyrrolidine protons) indicate trans/cis configurations .

- HPLC with chiral columns : Separates enantiomers using cellulose- or amylose-based stationary phases .

Q. How is the hydrochloride salt form stabilized in solid-state formulations?

Methodological Answer: The hydrochloride salt enhances solubility and stability via:

- Hydrogen-bond networks : Chloride ions act as hydrogen-bond acceptors, forming tetrahedral geometries with NH₃⁺ and OH groups, as observed in crystal structures .

- Lyophilization : Freeze-drying from aqueous solutions retains crystallinity and prevents hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments between NMR and X-ray data?

Methodological Answer: Discrepancies arise from dynamic processes (e.g., ring puckering in proline derivatives) or crystallographic disorder. To address this:

Variable-temperature NMR : Detects conformational flexibility by analyzing signal splitting at low temperatures .

DFT calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .

Redundant crystallography : Collect data at multiple temperatures (e.g., 100 K vs. 295 K) to identify static vs. dynamic disorder .

Q. What strategies minimize epimerization during synthesis of (2S,4R)-4-Ethyl-1-methylproline derivatives?

Methodological Answer: Epimerization at the α-carbon is mitigated by:

- Low-temperature reactions : Conduct alkylation steps below −20°C to reduce racemization .

- Protecting group selection : Use sterically hindered groups (e.g., Boc) to shield chiral centers .

- Non-polar solvents : Toluene or dichloromethane minimize acid/base-mediated racemization compared to polar aprotic solvents .

Q. How do molecular packing patterns in crystal structures influence solubility and bioavailability?

Methodological Answer: Crystal packing (e.g., bilayer stacking in P2₁2₁2₁ systems) affects dissolution rates:

- Polar/non-polar layers : Alternating hydrophilic (NH₃⁺, Cl⁻) and hydrophobic (ethyl/methyl) regions reduce aqueous solubility but enhance membrane permeability .

- Hydrogen-bond density : Higher H-bonding (e.g., 4 donors per Cl⁻) increases lattice energy, requiring co-solvents for dissolution .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

Methodological Answer: Contradictions often arise from polymorphic forms or measurement conditions. Best practices include:

Standardize solvent systems : Report solubility in buffered aqueous solutions (e.g., pH 7.4 PBS) and organic solvents (e.g., DMSO) .

Purity validation : Use LC-MS to rule out impurities affecting solubility .

Temperature control : Measure solubility at 25°C ± 0.1°C to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.